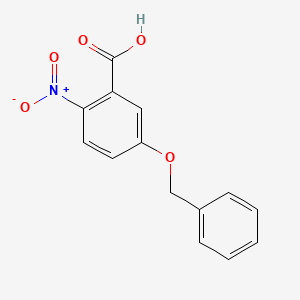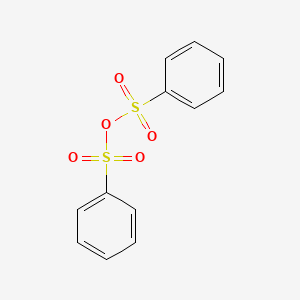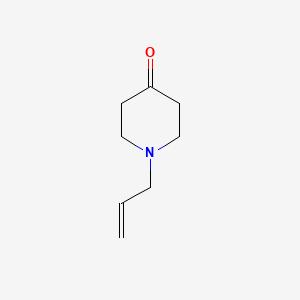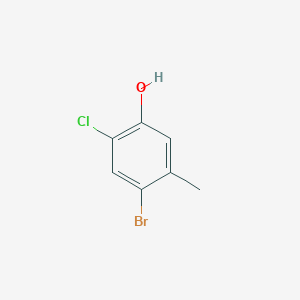
Phenol, 4-bromo-2-chloro-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Phenol, 4-bromo-2-chloro-5-methyl-" is a type of Schiff base, which is a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound. The resulting C=N double bond is known as an imine or azomethine group. These compounds are of interest due to their diverse chemical properties and potential applications in various fields such as catalysis, organic synthesis, and materials science .
Synthesis Analysis
Schiff bases like "Phenol, 4-bromo-2-chloro-5-methyl-" are generally synthesized through a condensation reaction between an aldehyde or ketone and a primary amine. In the case of the compounds studied in the provided papers, the synthesis involves the reaction of substituted salicylaldehydes with different amines. For example, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol involves the reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, other papers describe the synthesis of related compounds using various substituted salicylaldehydes and amines, often employing green chemistry principles such as solvent-free mechanochemical methods .
Molecular Structure Analysis
The molecular structures of these Schiff bases have been extensively characterized using techniques such as X-ray single-crystal diffraction, NMR spectroscopy, and theoretical calculations like density functional theory (DFT). The crystal structures often reveal that these compounds crystallize in the monoclinic system with specific space groups and unit cell dimensions . The molecular geometry obtained from X-ray crystallography is typically compared with theoretical calculations to validate the experimental data. The presence of intramolecular hydrogen bonding is a common feature that stabilizes the molecular conformation .
Chemical Reactions Analysis
The reactivity of Schiff bases is largely influenced by the presence of the imine group. These compounds can undergo various chemical reactions, including complexation with metal ions. For instance, the synthesis and characterization of complexes with zinc(II) ion have been reported, where the Schiff base acts as a ligand, coordinating to the metal through the nitrogen atom of the imine group and the oxygen atom of the phenol group . The formation of such complexes can be influenced by factors like solvent effects and the strength of intramolecular hydrogen bonding .
Physical and Chemical Properties Analysis
Schiff bases exhibit a range of physical and chemical properties that are influenced by their molecular structure. The intramolecular hydrogen bonding affects the position of the OH proton in the NMR spectra . The vibrational frequencies, as determined by IR spectroscopy, are also indicative of hydrogen bonding and other molecular interactions . The electronic properties, such as UV-Vis absorption spectra, can be influenced by the solvent and the presence of conformational isomerism . The thermal stability of these compounds and their complexes has been studied using techniques like thermogravimetric analysis (TGA), revealing multi-stage decomposition processes .
Wissenschaftliche Forschungsanwendungen
1. Electrophilic Bromination of Phenols
- Application Summary: This compound is used in a practical electrophilic bromination procedure for phenols and phenol–ethers . This process is efficient and operates under very mild reaction conditions .
- Methods of Application: The new I (III)-based brominating reagent PhIOAcBr is prepared by mixing PIDA and AlBr3 . This reagent is used to brominate a broad scope of arenes, including the benzimidazole and carbazole core as well as analgesics such as naproxen and paracetamol .
- Results: The bromination of 2-naphthol proceeds with excellent yields . Even for sterically hindered substrates, a moderately good reactivity is observed .
2. Synthesis of m-Aryloxy Phenols
- Application Summary: Phenol derivatives, including “Phenol, 4-bromo-2-chloro-5-methyl-”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods of Application: Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols . These methods allow for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
- Results: These compounds impart specific properties and have potential biological activities . They are also important in various industries, including plastics, adhesives, and coatings .
3. Enzyme-Catalyzed Copolymerization
- Application Summary: “Phenol, 4-bromo-2-chloro-5-methyl-” undergoes enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .
- Methods of Application: This compound was used as a reagent during the synthesis of 7-arylbenzo[b][1,4]oxazin derivatives .
- Results: The results of this application were not specified in the source .
4. Preparation of Phenols: Nucleophilic Aromatic Substitution
- Application Summary: This compound is used in the preparation of phenols through a process called nucleophilic aromatic substitution .
- Methods of Application: The process involves the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine, which occurs readily in ethanol solution at room temperature .
- Results: The result is the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .
5. Enzyme-Catalyzed Copolymerization
- Application Summary: This compound undergoes enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .
- Methods of Application: It was used as a reagent during the synthesis of 7-arylbenzo[b][1,4]oxazin derivatives .
- Results: The results of this application were not specified in the source .
6. Treatment of Diabetes
- Application Summary: 4-(5-Bromo-2-chlorobenzyl)phenol, a derivative of “Phenol, 4-bromo-2-chloro-5-methyl-”, can be used to treat diabetes or any related diseases .
- Methods of Application: The specific methods of application were not specified in the source .
- Results: The results of this application were not specified in the source .
7. Cresols Production
- Application Summary: Cresols, which are a group of aromatic organic compounds, are produced using phenol derivatives like "Phenol, 4-bromo-2-chloro-5-methyl-" . They are widely-occurring phenols which may be either natural or manufactured .
- Methods of Application: About half of the world’s supply of cresols are extracted from coal tar. The rest is produced by hydrolysis of chlorotoluenes or the related sulfonates .
- Results: Cresols are important in various industries, including plastics, adhesives, and coatings .
8. Preparation of Phenols: Nucleophilic Aromatic Substitution
- Application Summary: This compound is used in the preparation of phenols through a process called nucleophilic aromatic substitution .
- Methods of Application: The process involves the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine, which occurs readily in ethanol solution at room temperature .
- Results: The result is the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .
9. Treatment of Diabetes
- Application Summary: 4-(5-Bromo-2-chlorobenzyl)phenol, a derivative of “Phenol, 4-bromo-2-chloro-5-methyl-”, can be used to treat diabetes or any related diseases .
- Methods of Application: The specific methods of application were not specified in the source .
- Results: The results of this application were not specified in the source .
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-5-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMLFLAHDYKOPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464044 |
Source


|
| Record name | Phenol, 4-bromo-2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-bromo-2-chloro-5-methyl- | |
CAS RN |
319473-24-0 |
Source


|
| Record name | Phenol, 4-bromo-2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

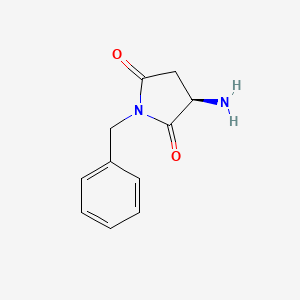
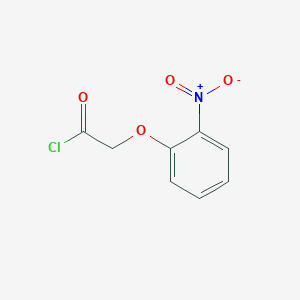
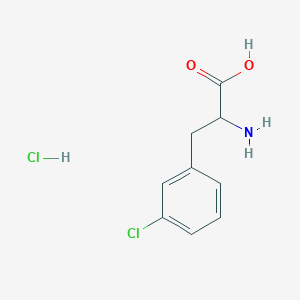
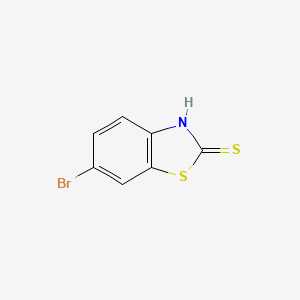
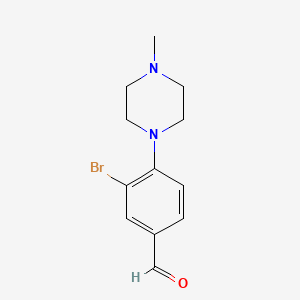
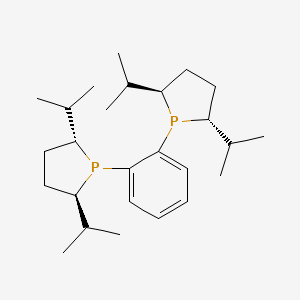
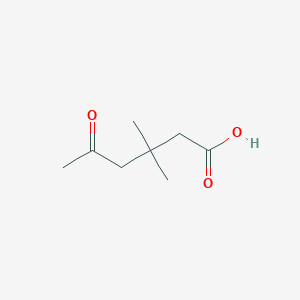
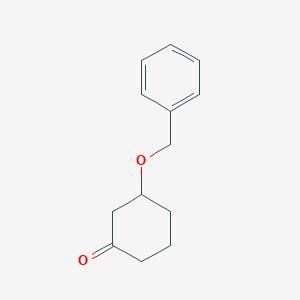
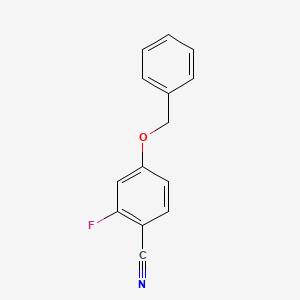
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)
